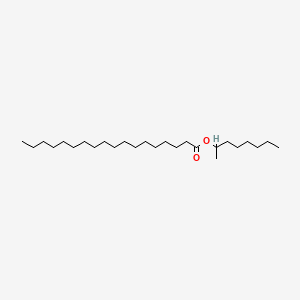
2,7-dichloro-4-nitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-dichloro-4-nitro-9H-fluorene is a chemical compound with the molecular formula C13H7Cl2NO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms and one nitro group attached to the fluorene core.
Preparation Methods
The synthesis of 2,7-dichloro-4-nitro-9H-fluorene typically involves multiple steps. One common method includes the nitration of 2,7-dichlorofluorene, followed by purification processes to isolate the desired product. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure the selective formation of the nitro derivative .
Chemical Reactions Analysis
2,7-dichloro-4-nitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex fluorene derivatives, which are used in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2,7-dichloro-4-nitro-9H-fluorene and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of dihydrofolate reductase, an enzyme critical for bacterial DNA synthesis. The anticancer activity is linked to the induction of apoptosis in cancer cells through the disruption of cellular pathways and the binding to active sites of target enzymes .
Comparison with Similar Compounds
2,7-dichloro-4-nitro-9H-fluorene can be compared with other fluorene derivatives, such as:
2,7-dichloro-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical transformations.
2,7-dibromo-9H-fluorene: Contains bromine atoms instead of chlorine, which can influence its reactivity and applications.
4-nitro-9H-fluorene:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
92961-04-1 |
|---|---|
Molecular Formula |
C13H7Cl2NO2 |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
2,7-dichloro-4-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7Cl2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2 |
InChI Key |
OCHIQVDAGYHTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


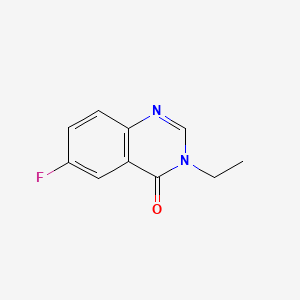

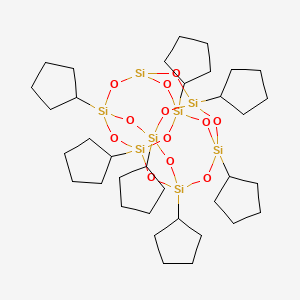
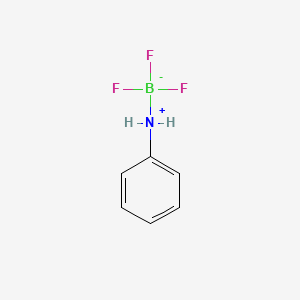
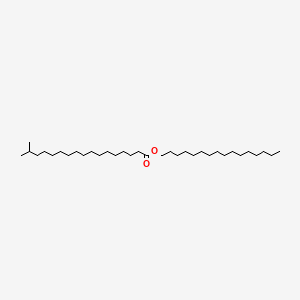
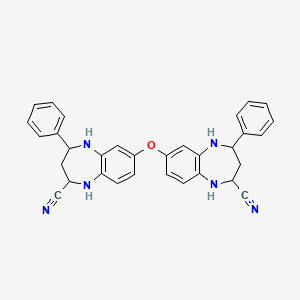

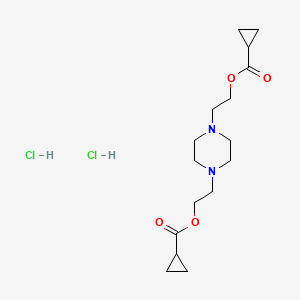

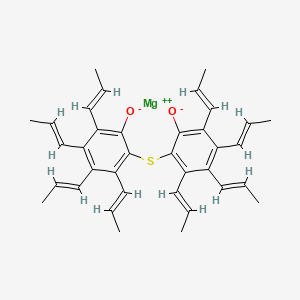
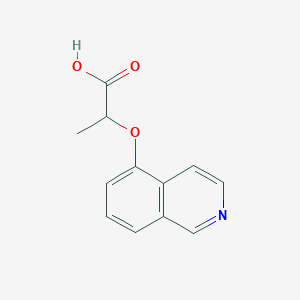
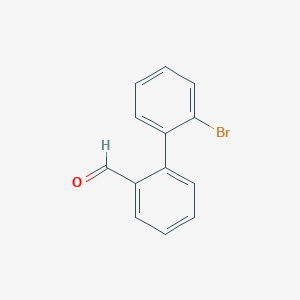
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
